![molecular formula C23H21Cl2N3O2 B2944084 N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide CAS No. 938417-17-5](/img/structure/B2944084.png)
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABT-702 and is a selective inhibitor of the enzyme adenosine kinase. In
Mecanismo De Acción
ABT-702 is a selective inhibitor of adenosine kinase, which is an enzyme that regulates the levels of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has neuroprotective effects and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
Biochemical and Physiological Effects:
ABT-702 has been shown to increase the levels of adenosine in the brain, which has several biochemical and physiological effects. Adenosine is a neurotransmitter that plays a role in regulating sleep, pain perception, and inflammation. ABT-702 has been shown to reduce inflammation in the brain and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-702 has several advantages for lab experiments, including its selectivity for adenosine kinase and its ability to increase the levels of adenosine in the brain. However, there are also limitations to using ABT-702 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on ABT-702, including its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of ABT-702 and to investigate its potential side effects and toxicity. Finally, there is a need for more research on the mechanism of action of ABT-702 and its effects on other neurotransmitters and signaling pathways in the brain.
Métodos De Síntesis
The synthesis of ABT-702 involves several steps, including the reaction of 3-acetamidophenylacetic acid with benzylamine to form N-benzyl-3-acetamidophenylacetic acid. This intermediate is then reacted with phosphorous oxychloride to form N-benzyl-3-chloroacetyl-3-acetamidophenylacetic acid. The final step involves the reaction of this intermediate with 5,6-dichloropyridine-3-carboxylic acid to form ABT-702.
Aplicaciones Científicas De Investigación
ABT-702 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to increase the levels of adenosine in the brain, which has neuroprotective effects and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-15(18-9-6-10-20(11-18)27-16(2)29)28(14-17-7-4-3-5-8-17)23(30)19-12-21(24)22(25)26-13-19/h3-13,15H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIHSCDVXIYUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5,6-dichloro-N-[1-(3-acetamidophenyl)ethyl]pyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.